p-Phenylenediamine, N,N'-bis(diphenylacetyl)- p-Phenylenediamine, N,N'-bis(diphenylacetyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC1027893
InChI: InChI=1S/C34H28N2O2/c37-33(31(25-13-5-1-6-14-25)26-15-7-2-8-16-26)35-29-21-23-30(24-22-29)36-34(38)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24,31-32H,(H,35,37)(H,36,38)
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Molecular Formula: C34H28N2O2
Molecular Weight: 496.6 g/mol

p-Phenylenediamine, N,N'-bis(diphenylacetyl)-

CAS No.:

Cat. No.: VC1027893

Molecular Formula: C34H28N2O2

Molecular Weight: 496.6 g/mol

* For research use only. Not for human or veterinary use.

p-Phenylenediamine, N,N'-bis(diphenylacetyl)- -

Specification

Molecular Formula C34H28N2O2
Molecular Weight 496.6 g/mol
IUPAC Name N-[4-[(2,2-diphenylacetyl)amino]phenyl]-2,2-diphenylacetamide
Standard InChI InChI=1S/C34H28N2O2/c37-33(31(25-13-5-1-6-14-25)26-15-7-2-8-16-26)35-29-21-23-30(24-22-29)36-34(38)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24,31-32H,(H,35,37)(H,36,38)
Standard InChI Key DTBPNCKEKAMXPP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

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